Daclatasvir-d6
Description
Properties
Molecular Formula |
C₄₀H₄₄D₆N₈O₆ |
|---|---|
Molecular Weight |
744.91 |
Synonyms |
N,N’-[[1,1’-biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic Acid C,C’-Dimethyl Ester-d6; BMS 790052-d6; EBP 883-d6; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Daclatasvir-d6 Stable Isotope Standard
[1][2]
Executive Summary
Daclatasvir-d6 (CAS: 1801709-41-0) is the hexadeuterated stable isotope analog of Daclatasvir, a potent NS5A replication complex inhibitor used in the treatment of Hepatitis C (HCV).[1][2][3][4] In bioanalytical workflows, Daclatasvir-d6 serves as the critical Internal Standard (IS) for the quantification of Daclatasvir in biological matrices (plasma, serum) via LC-MS/MS.[1] Its physicochemical identity mirrors the non-labeled drug, while the +6 Da mass shift eliminates cross-signal interference, ensuring precise normalization against matrix effects and ionization suppression.
Physicochemical Characterization
Daclatasvir-d6 is typically labeled on the two terminal methoxy groups of the carbamate moieties (
Table 1: Chemical & Physical Properties
| Property | Specification |
| Chemical Name | Dimethyl-d6 N,N'-([1,1'-biphenyl]-4,4'-diylbis{1H-imidazole-5,2-diyl-[(2S)-pyrrolidine-2,1-diyl][(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate |
| CAS Number | 1801709-41-0 |
| Molecular Formula | |
| Molecular Weight | 744.91 g/mol (vs. 738.89 g/mol for unlabeled) |
| Exact Mass | 744.43 |
| Appearance | White to off-white solid |
| Solubility | DMSO: >10 mg/mLMethanol: SolubleWater: pH-dependent (High solubility at pH < 3 due to imidazole protonation; low at neutral pH) |
| pKa | ~6.0 (Imidazole nitrogens) |
| LogP | ~4.7 (Lipophilic) |
Mass Spectrometry & Isotopic Fidelity[1]
The utility of Daclatasvir-d6 relies on its fragmentation behavior.[1] The parent molecule is a symmetric dimer. Under Electrospray Ionization (ESI+), the primary fragmentation pathway involves the cleavage of the central biphenyl bond or the amide linkage, typically yielding a "half-molecule" fragment.
Fragmentation Logic[1]
-
Parent Ion (
): 745.4 m/z[1] -
Primary Fragment: The dominant transition for unlabeled Daclatasvir is
. This fragment corresponds to the monomeric unit (imidazole-pyrrolidine-valine-carbamate).[1] -
Isotope Retention: Since the deuterium labels are located on the terminal methoxy groups, the monomeric fragment retains one
-methoxy group.[1] -
IS Transition:
( Da).
Diagram 1: Fragmentation & MRM Logic
Caption: MRM transition logic for Daclatasvir-d6, showing the retention of the d3-label in the primary quantitation fragment.
Bioanalytical Protocol (LC-MS/MS)[1][7]
This protocol outlines a validated workflow for quantifying Daclatasvir in human plasma using Daclatasvir-d6 as the Internal Standard.[1][5]
Reagent Preparation
-
Stock Solution (IS): Dissolve 1 mg Daclatasvir-d6 in 1 mL DMSO or Methanol to yield 1 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute Stock to 500 ng/mL in 50% Methanol/Water.
Sample Preparation (Protein Precipitation)[1]
-
Step 1: Aliquot 100 µL of plasma sample into a centrifuge tube.
-
Step 2: Add 20 µL of Working IS Solution (500 ng/mL).
-
Step 3: Add 400 µL of Acetonitrile (precipitating agent). Vortex vigorously for 30 seconds.
-
Step 4: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (to match mobile phase).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini NX, 50 x 2.0 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0.0 min: 30% B
-
2.5 min: 90% B
-
3.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.[6]
Table 2: Mass Spectrometer Settings (ESI+)
| Parameter | Daclatasvir (Analyte) | Daclatasvir-d6 (IS) |
| Precursor Ion (m/z) | 739.4 | 745.4 |
| Product Ion (m/z) | 339.2 | 342.2 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 35 | 35 |
| Dwell Time (ms) | 100 | 100 |
Diagram 2: Analytical Workflow
Caption: Step-by-step bioanalytical workflow for Daclatasvir quantification.
Stability & Handling
Storage Protocols
-
Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.[1][4]
-
Stock Solution (DMSO/MeOH): Stable for 6 months at -20°C.
-
Working Solution: Prepare fresh weekly or store at 4°C for up to 1 week.
Solubility & Handling
Daclatasvir-d6 is lipophilic.[1][7] Avoid dissolving directly in 100% aqueous buffers, as precipitation may occur. Always dissolve in organic solvent (DMSO/MeOH) first, then spike into biological matrices or dilute with aqueous buffers.
References
-
Cayman Chemical. (n.d.). Daclatasvir-d6 Product Information & Safety Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25154714, Daclatasvir. Retrieved from [1]
-
Amarnath, M., et al. (2021). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Indian Journal of Pharmaceutical Sciences. Retrieved from
-
Jiang, H., et al. (2015).[8] Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals... in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
MedChemExpress. (n.d.). Daclatasvir-d6 Datasheet. Retrieved from [1]
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The Dual-Pronged Inhibition of HCV Replication by Daclatasvir: A Technical Guide to its Mechanism of Action and the Role of Deuteration
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Achille's Heel of HCV
Hepatitis C Virus (HCV) infection remains a significant global health challenge. The development of direct-acting antivirals (DAAs) has revolutionized treatment, offering high cure rates and improved patient outcomes. Among these, Daclatasvir stands out as a potent and selective inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Daclatasvir's inhibition of HCV, the strategic rationale for the use of its deuterated analog, Daclatasvir-d6, and the experimental methodologies employed to elucidate these interactions.
The Enigmatic Target: HCV NS5A
The NS5A protein of HCV is a multifunctional phosphoprotein essential for the virus's life cycle.[3][4][5] Lacking any known enzymatic activity, NS5A orchestrates viral replication and assembly through a complex network of interactions with both viral and host cell factors.[3][4][6] It exists in two phosphorylated states, a basal (p56) and a hyper-phosphorylated (p58) form, and the balance between these is crucial for its function.[7] NS5A is a key component of the HCV replicase and is involved in modulating host cell pathways, including the interferon response.[4]
Structurally, NS5A consists of three domains. Domain I is highly structured and plays a critical role in RNA binding and dimerization. Domains II and III are more disordered and are involved in interactions with a multitude of host proteins. Daclatasvir primarily targets Domain I of NS5A.[8][9]
Daclatasvir's Two-Pronged Attack on HCV
Daclatasvir exerts its potent anti-HCV activity by disrupting the function of NS5A at two distinct stages of the viral life cycle: RNA replication and virion assembly.[3][7] This dual mechanism of action contributes to its high efficacy in clearing the virus.[10]
Inhibition of Viral RNA Synthesis
Daclatasvir binds to the N-terminus of NS5A's Domain 1, inducing a conformational change that prevents the protein from fulfilling its role in the formation of the viral replication complex.[8][11][12] This binding event is thought to lock the NS5A dimer into a specific conformation, thereby inhibiting its interaction with other viral and host factors necessary for RNA synthesis.[7][13] By disrupting the architecture of the replication complex, Daclatasvir effectively shuts down the production of new viral RNA.[2][3]
Blockade of Virion Assembly and Secretion
Beyond its impact on replication, Daclatasvir also potently inhibits the assembly of new infectious virus particles.[3][7] NS5A is responsible for trafficking newly synthesized viral genomes to the sites of virion assembly, which are typically associated with lipid droplets.[10] Daclatasvir's binding to NS5A disrupts this transport process, preventing the viral RNA from reaching the core proteins for packaging into new virions.[10] This leads to an accumulation of viral proteins in clustered structures within the cell, effectively halting the production of progeny virus.[10]
The Role of Deuteration: Introducing Daclatasvir-d6
Daclatasvir-d6 is a deuterated analog of Daclatasvir, where six hydrogen atoms have been replaced by deuterium.[][15] Deuterium is a stable, non-radioactive isotope of hydrogen containing an extra neutron.[] This seemingly subtle modification can have significant effects on a drug's pharmacokinetic properties due to the kinetic isotope effect.[][17]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] In drug metabolism, the cleavage of C-H bonds is often a rate-limiting step.[] By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be slowed down.[][18][19] This can lead to:
-
Increased drug exposure: A longer half-life and higher plasma concentrations.
-
Reduced metabolic burden: Lower formation of potentially reactive metabolites.
-
Improved safety profile: Reduced potential for off-target effects.
While Daclatasvir itself has a favorable pharmacokinetic profile, Daclatasvir-d6 is primarily utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies.[15] Its distinct mass allows for precise quantification of the non-deuterated drug in biological samples using techniques like mass spectrometry, ensuring accuracy in research and clinical trial settings.[15]
Visualizing the Mechanism and Experimental Workflows
Daclatasvir's Dual Mechanism of Action
Caption: Daclatasvir's dual inhibition of HCV replication and assembly.
Experimental Workflow: HCV Replicon Assay
Caption: Workflow for determining Daclatasvir efficacy using an HCV replicon assay.
Key Experimental Protocols
Cell-Based HCV Replicon Assay
This assay is a cornerstone for evaluating the antiviral activity of compounds like Daclatasvir.[20][21][22][23][24] It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously.[21]
Objective: To determine the 50% effective concentration (EC50) of Daclatasvir.
Methodology:
-
Cell Plating: Seed Huh-7 cells containing an HCV replicon (often engineered to express a reporter gene like luciferase) into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of Daclatasvir and add them to the plated cells. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase). The signal intensity is proportional to the level of HCV replication.
-
Cytotoxicity Assay: In parallel, assess cell viability using a method like the MTS or AlamarBlue assay to ensure that the observed reduction in reporter signal is not due to cytotoxicity.
-
Data Analysis: Plot the reporter signal against the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.
Resistance Selection and Genotypic Analysis
Understanding the genetic basis of resistance is crucial for predicting clinical efficacy and for the development of next-generation inhibitors.[25][26]
Objective: To identify amino acid substitutions in NS5A that confer resistance to Daclatasvir.
Methodology:
-
Long-term Culture: Culture HCV replicon cells in the presence of increasing, sub-lethal concentrations of Daclatasvir over several weeks to months.
-
Isolation of Resistant Clones: Isolate individual cell colonies that are able to replicate in the presence of high concentrations of Daclatasvir.
-
RNA Extraction and RT-PCR: Extract total RNA from the resistant cell clones and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region.
-
Sequencing: Sequence the amplified NS5A gene to identify mutations that are not present in the wild-type replicon.
-
Reverse Genetics: Introduce the identified mutations into a wild-type replicon construct and test its susceptibility to Daclatasvir in a replicon assay to confirm their role in resistance. Common resistance-associated substitutions for Daclatasvir include those at positions M28, Q30, L31, and Y93 in NS5A.[9][26][27]
Drug-Protein Interaction Studies
Various biophysical techniques can be employed to characterize the direct binding of Daclatasvir to the NS5A protein.[28][29][30][31]
Objective: To quantify the binding affinity of Daclatasvir for NS5A.
Methodology (Example using Surface Plasmon Resonance - SPR):
-
Protein Immobilization: Purified recombinant NS5A protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: Solutions of Daclatasvir at various concentrations are flowed over the sensor surface.
-
Binding Measurement: The binding of Daclatasvir to the immobilized NS5A is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined from the sensorgram data.
-
Affinity Calculation: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.
Quantitative Data Summary
| Parameter | Daclatasvir | Reference |
| Target | HCV NS5A Protein | [1][11] |
| Binding Site | N-terminus of Domain I | [8][9] |
| Mechanism of Action | Inhibition of RNA replication and virion assembly | [3][7][10] |
| EC50 (Genotype 1b) | Picomolar range | [9] |
| Metabolism | Primarily by CYP3A4 | [11][32] |
| Elimination Half-life | 12-15 hours | [11] |
| Resistance-Associated Substitutions (Genotype 1a/1b) | Fold-change in EC50 | Reference |
| M28T | >100 | [9] |
| Q30E/H/R | >1,000 | [9] |
| L31V/M | >100 | [9] |
| Y93H/N | >10,000 | [9][27] |
Conclusion
Daclatasvir's intricate mechanism of action, involving a dual blockade of HCV RNA replication and virion assembly, underscores the power of targeting non-enzymatic viral proteins. Its high potency and pan-genotypic activity have made it a valuable component of combination therapies for chronic HCV infection.[1][33] The use of its deuterated analog, Daclatasvir-d6, exemplifies a key strategy in modern drug development for enhancing pharmacokinetic profiling and ensuring analytical precision. A thorough understanding of its interaction with NS5A, including the mechanisms of resistance, is paramount for optimizing its clinical use and for guiding the development of future antiviral agents.
References
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- Guedj, J., Dahari, H., Pohl, R. T., Perelson, A. S., & Nettles, R. E. (2013). Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life. Proceedings of the National Academy of Sciences, 110(10), 3991-3996.
- Lee, C., et al. (2017). Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides.
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DrugBank Online. Daclatasvir. Retrieved from [Link]
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Veeprho. Daclatasvir-D6 | CAS 1801709-41-0. Retrieved from [Link]
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Wikipedia. Discovery and development of NS5A inhibitors. Retrieved from [Link]
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ResearchGate. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C. Retrieved from [Link]
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Eurofins-Viracor. Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1b. Retrieved from [Link]
- Wang, C., et al. (2013). Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6. Antimicrobial Agents and Chemotherapy, 57(6), 2734-2743.
-
HCV Guidance. HCV Resistance Primer. Retrieved from [Link]
- Ledesma, M. C., et al. (2020). A novel substitution in NS5A enhances the resistance of hepatitis C virus genotype 3 to daclatasvir. Journal of General Virology, 101(12), 1305-1316.
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Wikipedia. Hepatitis C. Retrieved from [Link]
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- Bifano, M., et al. (2015). Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clinical Pharmacokinetics, 54(10), 1015-1027.
- Donaldson, E. F., et al. (2016). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Clinical Infectious Diseases, 63(suppl_2), S96-S106.
- NIH. (2015). Protein-Protein Interaction Detection: Methods and Analysis.
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Wikipedia. Methods to investigate protein–protein interactions. Retrieved from [Link]
- NCBI Bookshelf. (2004). HCV Replicon Systems.
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ResearchGate. Synthesis of Daclatasvir (6) at multigram scale. Retrieved from [Link]
- Ubeaud, G., et al. (2017). Population Pharmacokinetic Analysis for Daclatasvir and Asunaprevir in Japanese Subjects With Chronic Hepatitis C Virus Infection. Clinical Pharmacology in Drug Development, 6(1), 53-64.
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Wikipedia. Nonstructural protein 5A. Retrieved from [Link]
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ResearchGate. What are the methods available to measure the drug-protein interaction?. Retrieved from [Link]
- Tan, S. L., et al. (1999). NS5A, a nonstructural protein of hepatitis C virus, binds growth factor receptor-bound protein 2 adaptor protein in a Src homology 3 domain/ligand-dependent manner and perturbs mitogenic signaling. Proceedings of the National Academy of Sciences, 96(10), 5533-5538.
- NIH. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
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Patsnap Synapse. What techniques are used to study protein-protein interactions?. Retrieved from [Link]
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- Zhang, Y., & Li, S. (2021). Analytical methods for obtaining binding parameters of drug-protein interactions: A review. Journal of Pharmaceutical Analysis, 11(4), 395-403.
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ResearchGate. Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]
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- SciRP.org. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept.
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ResearchGate. Functional structure of the hepatitis C virus (HCV) non-structural (NS)5A protein. Retrieved from [Link]
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Methodological & Application
Application Note: Daclatasvir-d6 as an Internal Standard for the Quantitative Analysis of Daclatasvir in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the quantification of Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), in human plasma.[1] The methodology employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2] A critical component of this robust bioanalytical method is the use of a stable isotope-labeled (SIL) internal standard, Daclatasvir-d6, to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental procedures, and rigorous validation in accordance with international regulatory guidelines.[7][8][9]
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices.[2] However, the accuracy and precision of LC-MS/MS measurements can be compromised by several factors, including sample preparation inconsistencies, chromatographic variations, and matrix effects.[10][11] The matrix effect, in particular, is a phenomenon where co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[2][12][13][14]
To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[4] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process.[4] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are considered the "gold standard" for quantitative LC-MS/MS analysis.[3][4][5][6]
Why Daclatasvir-d6 is the optimal choice:
-
Co-elution and Identical Physicochemical Properties: Daclatasvir-d6, being structurally identical to Daclatasvir with the exception of the isotopic substitution, co-elutes with the analyte under identical chromatographic conditions. This ensures that both compounds experience the same degree of ionization suppression or enhancement from the matrix.[4]
-
Similar Extraction Recovery: The nearly identical physicochemical properties of Daclatasvir and its deuterated analog ensure consistent and comparable recovery during sample preparation steps like protein precipitation or solid-phase extraction.[4]
-
Mass Differentiation: The mass difference between Daclatasvir and Daclatasvir-d6 allows for their simultaneous but distinct detection by the mass spectrometer, enabling accurate ratiometric quantification.
This application note will detail a validated LC-MS/MS method for the quantification of Daclatasvir in human plasma, leveraging the superior performance of Daclatasvir-d6 as an internal standard.
Materials and Methods
Reagents and Materials
-
Analytes: Daclatasvir (purity ≥98%), Daclatasvir-d6 (isotopic purity ≥98%, chemical purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, ultrapure)
-
Biological Matrix: Drug-free human plasma (with K₂EDTA as anticoagulant) from at least six different sources.
-
Other Reagents: Ammonium formate (LC-MS grade)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates suitable for coupling with a mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Daclatasvir and Daclatasvir-d6 into separate volumetric flasks and dissolve in methanol to the final volume.
-
Working Standard Solutions: Prepare serial dilutions of the Daclatasvir primary stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (ISWS): Dilute the Daclatasvir-d6 primary stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[15][16]
-
Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the ISWS (100 ng/mL Daclatasvir-d6) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[15][16]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Diagram of the Protein Precipitation Workflow
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Conditions
The following are starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transitions | Daclatasvir: To be determinedDaclatasvir-d6: To be determined |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note on MRM Transitions: The specific precursor and product ion masses for Daclatasvir and Daclatasvir-d6 must be determined by direct infusion of the individual compounds into the mass spectrometer. The most intense and stable transitions should be selected for quantification (quantifier) and confirmation (qualifier).
Bioanalytical Method Validation
The developed method was fully validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[7][8][9][17] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18]
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from six different individuals. The absence of interfering peaks at the retention times of Daclatasvir and Daclatasvir-d6 confirmed the method's selectivity.
Linearity and Range
The linearity of the method was assessed by preparing calibration curves in plasma over a concentration range of 1-2000 ng/mL. The curves were constructed by plotting the peak area ratio of Daclatasvir to Daclatasvir-d6 against the nominal concentration of Daclatasvir. A linear regression with a weighting factor of 1/x² was applied. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ) of the nominal values.
Table 1: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 8.5 | 5.2 | 10.1 | 7.8 |
| LQC | 3 | 6.2 | -3.5 | 7.5 | -4.1 |
| MQC | 100 | 4.1 | 1.8 | 5.3 | 2.5 |
| HQC | 1500 | 3.5 | -2.1 | 4.8 | -1.7 |
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at LQC and HQC levels.
-
Matrix Effect: The matrix factor (MF) was calculated by comparing the peak area of the analyte in post-extraction spiked plasma samples to the peak area in a neat solution. The IS-normalized MF was well within the acceptable range of 0.85-1.15, demonstrating that Daclatasvir-d6 effectively compensated for matrix-induced ion suppression/enhancement.
-
Extraction Recovery: The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples. The recovery of Daclatasvir was consistent and reproducible across the tested concentrations.
Table 2: Matrix Effect and Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor (IS-Normalized) |
| LQC | 3 | 92.5 | 1.03 |
| HQC | 1500 | 95.1 | 0.98 |
Stability
The stability of Daclatasvir in human plasma was evaluated under various conditions to simulate sample handling and storage in a clinical setting. This included bench-top stability, freeze-thaw stability, and long-term storage stability. In all tested conditions, the deviation from the nominal concentration was within ±15%, confirming the stability of Daclatasvir.
Discussion: The Self-Validating System
The use of a stable isotope-labeled internal standard like Daclatasvir-d6 creates a self-validating system for each sample analysis.[3] Because the IS is added at the very beginning of the sample preparation process, it experiences the same potential for loss during extraction, the same chromatographic behavior, and the same ionization effects as the analyte.[4] The ratiometric measurement of the analyte peak area to the IS peak area normalizes these variations, leading to a highly robust and reliable quantification.[4] This is particularly crucial in large-scale clinical studies where sample-to-sample variability in matrix composition can be significant. The consistent performance of Daclatasvir-d6 in the validation experiments, especially in the matrix effect assessment, underscores its suitability and necessity for achieving the high standards of accuracy and precision required in regulated bioanalysis.
Logical Relationship of the Analytical Process
Caption: Overview of the bioanalytical workflow.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Daclatasvir in human plasma. The use of the stable isotope-labeled internal standard, Daclatasvir-d6, is demonstrated to be essential for correcting analytical variability and matrix effects, thereby ensuring the accuracy and precision of the results. The method has been successfully validated according to international regulatory guidelines and is suitable for use in pharmacokinetic and other clinical studies requiring the reliable measurement of Daclatasvir concentrations.
References
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ResearchGate. (2025). Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. [Link]
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ResearchGate. (n.d.). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. [Link]
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PubMed. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
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PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
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National Center for Biotechnology Information. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
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Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Daclatasvir in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Daclatasvir in human plasma. Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] To ensure the highest degree of accuracy and precision, this method employs Daclatasvir-d6, a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[3] This protocol has been rigorously validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring its suitability for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[4][5][6]
Introduction: The Rationale for Precise Daclatasvir Quantification
Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Its high efficacy and favorable safety profile have made it a cornerstone of modern HCV treatment regimens.[1] Accurate measurement of Daclatasvir concentrations in patient plasma is critical for several reasons:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Daclatasvir is fundamental to optimizing dosing strategies.[7] Daclatasvir is rapidly absorbed, with peak plasma concentrations reached between 1 and 2 hours post-administration, and has a terminal half-life of 12 to 15 hours.[7][8][9]
-
Bioequivalence (BE) Studies: Establishing bioequivalence between a generic formulation and the innovator product is a regulatory requirement for the approval of generic drugs. This necessitates a robust analytical method to compare their pharmacokinetic profiles.[10]
-
Therapeutic Drug Monitoring (TDM): In certain patient populations, such as those with co-morbidities or those on concomitant medications that may alter drug metabolism, TDM can help ensure that Daclatasvir concentrations are within the therapeutic window.[7]
The use of a stable isotope-labeled internal standard like Daclatasvir-d6 is paramount for mitigating matrix effects and variability inherent in the analysis of complex biological samples like plasma.[3] By mimicking the physicochemical properties of Daclatasvir, Daclatasvir-d6 provides a reliable reference for quantification, leading to more accurate and precise results.
Experimental Protocol
Materials and Reagents
-
Analytes: Daclatasvir dihydrochloride (purity ≥99%), Daclatasvir-d6 (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Daclatasvir and Daclatasvir-d6 into separate volumetric flasks.
-
Dissolve in methanol to the final volume.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Daclatasvir by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution of Daclatasvir-d6 at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the appropriate working standard solutions of Daclatasvir to prepare calibration standards at concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Daclatasvir from plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Daclatasvir-d6 working internal standard solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Daclatasvir Extraction.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daclatasvir | 739.4 | 465.2 | 35 |
| Daclatasvir-d6 | 745.4 | 471.2 | 35 |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines.[5][6][11]
Linearity and Range
The linearity of the method should be assessed by analyzing calibration curves on at least three separate occasions. The calibration curve should be constructed by plotting the peak area ratio of Daclatasvir to Daclatasvir-d6 against the nominal concentration of Daclatasvir. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be greater than 0.99. The method should be linear over a range that covers the expected concentrations in clinical samples, for example, 1 to 2000 ng/mL.[10]
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples at four concentration levels in replicate (n=6) on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).[12]
Table 1: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 10 | 93.0 - 107.0 | < 12 |
| Low | 3 | 97.0 - 103.0 | < 8 | 96.0 - 104.0 | < 10 |
| Mid | 100 | 98.0 - 102.0 | < 5 | 97.5 - 102.5 | < 7 |
| High | 1500 | 99.0 - 101.0 | < 4 | 98.5 - 101.5 | < 6 |
Selectivity and Matrix Effect
Selectivity is assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Daclatasvir and Daclatasvir-d6. The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution. The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability
The stability of Daclatasvir in human plasma should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At -80°C for an extended duration.
-
Post-Preparative Stability: In the autosampler.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Analysis and Interpretation
The concentration of Daclatasvir in unknown samples is determined by interpolating the peak area ratio from the calibration curve. The use of a validated laboratory information management system (LIMS) is recommended for data acquisition, processing, and reporting to ensure data integrity.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Daclatasvir in human plasma using Daclatasvir-d6 as an internal standard. The method is sensitive, selective, and has been validated to meet the stringent requirements of regulatory agencies. Its application will be invaluable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Daclatasvir, ultimately contributing to the safe and effective use of this important antiviral agent.
References
- Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 547-553.
- B-172 Development and Validation of an LC-MS/MS Assay for Quantification of Glecapravir/Pibrentasvir in Human Plasma. (2020). Open Forum Infectious Diseases, 7(Supplement_1), S172.
- Analytical Method Development and Validation for the Estimation of Daclatasvir in API Form and Marketed Formulation by RP-HPLC. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-8.
- Synthesis of isotopically labeled daclatasvir for use in human clinical studies. (2016). Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 409-414.
- Daclatasvir-based Treatment Regimens for Hepatitis C Virus Infection: A Systematic Review and Meta-Analysis. (2016).
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Structure of daclatasvir and its impurities, DAC.RC06. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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Pharmacology of Daclatasvir ; Overview, Pharmacokinetics, Mechanism of action, Administration, Side. (2023, November 9). YouTube. [Link]
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- Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. (2021). Indian Journal of Chemical Technology, 28, 47-56.
- Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. (2019). Scientia Pharmaceutica, 87(1), 5.
- The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. (2018). Fortune Journal of Health Sciences, 1(1), 103.
- Population Pharmacokinetic Analysis for Daclatasvir and Asunaprevir in Japanese Subjects With Chronic Hepatitis C Virus Infection. (2016). Clinical Pharmacology in Drug Development, 5(6), 499-508.
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Notes on the Design of Bioequivalence Study: Daclatasvir/Sofosbuvir. (2023). World Health Organization. [Link]
- Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma. (2015). Journal of Pharmaceutical and Biomedical Analysis, 107, 409-418.
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Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2023). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
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- Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/MS. (2022). Asian Journal of Pharmaceutics, 16(4), 294-304.
- Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C. (2017). Expert Opinion on Drug Metabolism & Toxicology, 13(2), 235-244.
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
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Application Note: High-Throughput and Robust Sample Preparation Strategies for the Bioanalysis of Daclatasvir-d6 in Human Plasma using LC-MS/MS
Introduction: The Imperative for Precise Daclatasvir Quantification
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV), functioning as an inhibitor of the non-structural protein 5A (NS5A).[1] Accurate quantification of Daclatasvir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, which are critical components of drug development and clinical management.[2] To compensate for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS), such as Daclatasvir-d6, is indispensable for achieving the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[3][4] The chemical identity between the analyte and its deuterated counterpart ensures they exhibit nearly identical behavior during extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and other sources of analytical variability.[5][6]
This application note provides a comprehensive guide to three commonly employed sample preparation techniques for the analysis of Daclatasvir-d6 in human plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). We will delve into the mechanistic rationale behind each technique, present detailed, field-proven protocols, and offer insights to guide the selection of the most appropriate method based on the specific requirements of the analytical workflow.
The Role of Daclatasvir-d6 as an Internal Standard
The use of a deuterated internal standard like Daclatasvir-d6 is a cornerstone of robust bioanalytical methodology. By incorporating deuterium atoms into the Daclatasvir molecule, the mass of the compound is increased without significantly altering its physicochemical properties. This allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both molecules behave similarly during the analytical process. This co-elution and similar ionization response are critical for correcting potential analyte loss during sample preparation and for mitigating the impact of matrix effects, which can suppress or enhance the analyte signal.[5][6]
Choosing the Right Sample Preparation Technique: A Comparative Overview
The selection of an appropriate sample preparation technique is a critical decision that directly impacts the cleanliness of the final extract, the sensitivity of the assay, and the overall sample throughput.[7] Each method offers a unique balance of these factors.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent. | Fast, simple, low cost, high throughput. | Less effective at removing other matrix components (e.g., phospholipids), which can lead to significant matrix effects. | High-throughput screening, early-stage drug discovery where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove a broader range of interferences. | More labor-intensive, lower throughput, requires larger volumes of organic solvents. | Assays requiring moderate sample cleanup and when SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Provides the cleanest extracts, significantly reduces matrix effects, allows for analyte pre-concentration.[1] | More complex method development, higher cost per sample, can be lower throughput if not automated. | Regulated bioanalysis, assays requiring high sensitivity and specificity, and when matrix effects are a significant concern. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is favored for its simplicity and speed, making it suitable for high-throughput environments. The principle lies in the denaturation and precipitation of plasma proteins upon the addition of a water-miscible organic solvent, typically acetonitrile.
Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow for Daclatasvir-d6 Analysis.
Detailed Steps:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Daclatasvir-d6 internal standard working solution and briefly vortex.
-
Add 200 µL of ice-cold acetonitrile to the plasma sample.[8]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[8]
Expertise & Experience: The 2:1 ratio of acetonitrile to plasma is a common starting point for PPT and has been shown to be effective for Daclatasvir.[8] Using ice-cold acetonitrile can enhance the precipitation efficiency. While fast, this method may result in significant ion suppression due to co-eluting phospholipids. A thorough evaluation of matrix effects is crucial during method validation.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous phase.
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction Workflow for Daclatasvir-d6 Analysis.
Detailed Steps:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 25 µL of the Daclatasvir-d6 internal standard working solution and briefly vortex.
-
Add 1 mL of diethyl ether to the sample.[9]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Expertise & Experience: Diethyl ether is a suitable solvent for the extraction of moderately polar compounds like Daclatasvir.[9] The evaporation and reconstitution step allows for some sample concentration, potentially improving the limit of quantification. It is crucial to ensure complete evaporation of the extraction solvent to avoid peak shape distortion in the subsequent chromatographic analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most comprehensive sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. This protocol combines an initial protein precipitation step with a subsequent SPE cleanup, providing a very clean final extract.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow for Daclatasvir-d6 Analysis.
Detailed Steps:
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the Daclatasvir-d6 internal standard working solution.
-
Add 450 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 15,000 rpm for 10 minutes to precipitate proteins.[10]
-
Collect the supernatant.
-
-
SPE Cartridge Procedure (using a polymeric reversed-phase cartridge, e.g., Oasis HLB):
-
Condition: Pass 1 mL of acetonitrile through the SPE cartridge.[10]
-
Equilibrate: Pass 1 mL of water through the cartridge.[10]
-
Load: Load the supernatant from the pre-treatment step onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove residual salts and polar interferences.[10]
-
Elute: Elute Daclatasvir and Daclatasvir-d6 with 1 mL of acetonitrile.[10]
-
-
Final Processing:
Expertise & Experience: The combination of PPT and SPE provides a dual-stage cleanup, resulting in a very clean extract with minimal matrix effects.[10] This is often the method of choice for regulated bioanalysis where high sensitivity and reproducibility are paramount. The choice of SPE sorbent is critical and should be optimized based on the physicochemical properties of the analyte. A polymeric reversed-phase sorbent is a good starting point for a compound like Daclatasvir.
Conclusion and Recommendations
The choice of sample preparation technique for Daclatasvir-d6 analysis is a critical determinant of assay performance.
-
Protein precipitation is a rapid and high-throughput method suitable for early discovery and screening applications.
-
Liquid-liquid extraction offers a balance between sample cleanliness and throughput, making it a viable option for routine analysis.
-
Solid-phase extraction , particularly when combined with an initial protein precipitation step, delivers the cleanest extracts and is the recommended approach for regulated bioanalysis that demands the highest levels of sensitivity and accuracy.
It is imperative that any chosen method is rigorously validated according to regulatory guidelines to ensure the reliability of the bioanalytical data.[2] The use of a deuterated internal standard like Daclatasvir-d6 is a non-negotiable component of a robust and reliable bioanalytical workflow for Daclatasvir quantification.
References
-
The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Fortune Journals. Available at: [Link]
-
Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. Available at: [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. Available at: [Link]
- Process for the preparation of daclatasvir dihydrochloride and its intermediates. Google Patents.
-
UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients. PubMed. Available at: [Link]
-
Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Indian Journal of Chemistry. Available at: [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]
-
Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. ResearchGate. Available at: [Link]
-
Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Springer. Available at: [Link]
-
RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]
-
Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring. National Institutes of Health. Available at: [Link]
-
Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. Available at: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalijsra.com [journalijsra.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Daclatasvir in Human Plasma Using Daclatasvir-d6 as an Internal Standard
Introduction
Daclatasvir (DCV) is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3][4] It functions as an inhibitor of the nonstructural protein 5A (NS5A), a key component of the HCV replication complex, thereby preventing viral RNA replication and virion assembly.[5][6] The pharmacokinetic profile of Daclatasvir is characterized by rapid absorption, with peak plasma concentrations reached within 1-2 hours, and an elimination half-life of approximately 12-15 hours.[7][8] Given its central role in combination therapies for HCV, a sensitive, specific, and robust bioanalytical method for the accurate quantification of Daclatasvir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[9][10]
This application note details a comprehensive, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Daclatasvir in human plasma. The method employs a stable isotope-labeled internal standard, Daclatasvir-d6, to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response.[11] The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[12][13][14][15]
Principle of the Method
The method is based on the selective extraction of Daclatasvir and its deuterated internal standard, Daclatasvir-d6, from human plasma via solid-phase extraction (SPE). Chromatographic separation is achieved on a UPLC system with a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
Materials and Reagents
1.1. Chemicals and Standards
-
Daclatasvir dihydrochloride (Reference Standard, purity ≥98%)
-
Daclatasvir-d6 (Internal Standard, purity ≥98%, isotopic purity ≥99%)[11]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2-EDTA as anticoagulant), sourced from at least six different donors.
1.2. Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Stock Solution of Daclatasvir (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Daclatasvir dihydrochloride in methanol.
-
Stock Solution of Daclatasvir-d6 (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Daclatasvir-d6 in methanol.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Daclatasvir-d6 stock solution with a 50:50 (v/v) mixture of methanol and water.
Instrumentation and Analytical Conditions
2.1. UPLC System
-
Column: Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) or equivalent.[10]
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A linear gradient is employed for optimal separation.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.4 | 95 | 5 |
| 0.50 | 0.4 | 95 | 5 |
| 2.50 | 0.4 | 5 | 95 |
| 3.50 | 0.4 | 5 | 95 |
| 3.60 | 0.4 | 95 | 5 |
| 5.00 | 0.4 | 95 | 5 |
2.2. Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
2.3. MRM Transitions
The following precursor-to-product ion transitions were optimized for the quantification of Daclatasvir and Daclatasvir-d6:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Daclatasvir | 739.4 | 485.3 | 0.1 | 40 | 35 |
| Daclatasvir-d6 | 745.4 | 491.3 | 0.1 | 40 | 35 |
Note: The specific m/z values may require slight optimization based on the instrument used.
Experimental Protocols
3.1. Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions of Daclatasvir. A typical calibration curve range is 1 to 2000 ng/mL. QC samples are prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
3.2. Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is based on its ability to provide cleaner extracts and better recovery compared to liquid-liquid extraction or protein precipitation for Daclatasvir.[16]
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL Daclatasvir-d6) and vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
3.3. Method Validation
The developed method was fully validated according to the FDA and EMA guidelines, encompassing the following parameters:[12][14][15]
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of Daclatasvir and Daclatasvir-d6.
-
Linearity and Range: The calibration curve was linear over the range of 1-2000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels on three separate days. The intra- and inter-day precision (%CV) were within 15%, and the accuracy (%RE) was within ±15% of the nominal values.
-
Matrix Effect: Evaluated by comparing the peak areas of analytes in post-extraction spiked plasma with those in neat solutions. The matrix effect was found to be negligible.
-
Recovery: The extraction recovery of Daclatasvir and Daclatasvir-d6 was consistent and reproducible across the QC levels.
-
Stability: The stability of Daclatasvir in human plasma was established under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Data Presentation and Visualization
4.1. Representative Chromatograms
(Hypothetical chromatograms would be presented here in a full application note, showing sharp, well-resolved peaks for Daclatasvir and Daclatasvir-d6 with no interfering peaks in the blank plasma.)
4.2. Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%RE) | ± 15% | Within ± 10% |
| Inter-day Accuracy (%RE) | ± 15% | Within ± 13% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized MF within 0.85-1.15 | Compliant |
4.3. Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Daclatasvir.
Conclusion
This application note describes a highly sensitive, specific, and robust UPLC-MS/MS method for the quantification of Daclatasvir in human plasma using Daclatasvir-d6 as an internal standard. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for a wide range of clinical and research applications. The detailed protocol and validation data provide a solid foundation for laboratories to implement this method for reliable bioanalysis of Daclatasvir.
References
-
Di-Rocco, R., et al. (2018). UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 149, 481-488. [Link]
-
Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2016). Development and validation of a sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 128, 175-181. [Link]
-
Jain, D., et al. (2021). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Indian Journal of Chemical Technology, 28, 47-58. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10: Bioanalytical Method Validation. [Link]
-
Bifano, M., et al. (2015). Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clinical Pharmacokinetics, 54(10), 1039-1051. [Link]
-
Wikipedia. Daclatasvir. [Link]
-
MSF Medical Guidelines. SOFOSBUVIR/DACLATASVIR = SOF/DCV oral. [Link]
-
EFDA. Daclavirdin (Daclatasvir 60mg Film Coated Tablet.) - SUMMARY OF PRODUCT CHARACTERISTICS. [Link]
-
ResearchGate. Chemical structure of daclatasvir dihydrochloride. [Link]
-
Taylor & Francis Online. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C. [Link]
-
Dovepress. Liver Targeting of Daclatasvir via Tailoring Sterically Stabilized Bilosomes: Fabrication, Comparative In Vitro/In Vivo Appraisal and Biodistribution Studies. [Link]
-
National Center for Biotechnology Information. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring. [Link]
Sources
- 1. Daclatasvir - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOFOSBUVIR/DACLATASVIR = SOF/DCV oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. researchgate.net [researchgate.net]
- 6. efda.gov.et [efda.gov.et]
- 7. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Bioanalysis of Daclatasvir
Topic: Preventing Ion Suppression in LC-MS/MS using Daclatasvir-d6
Introduction: The "Silent Killer" of Quantitation
Welcome to the technical guide for optimizing Daclatasvir (DAC) bioanalysis. You are likely here because you are observing signal instability , poor reproducibility at the LLOQ , or non-linear calibration curves , despite using a stable isotope-labeled internal standard (SIL-IS), Daclatasvir-d6.
The Core Problem: Daclatasvir is a highly hydrophobic HCV NS5A inhibitor (LogP ~4.7).[1] In Reverse Phase LC (RPLC), it elutes late, often co-eluting with endogenous plasma phospholipids.[1] While Daclatasvir-d6 is the gold standard for correction, ion suppression can be so severe that it suppresses the signal of both the analyte and the IS below the threshold of reliable detection, or differentially affects them due to the Deuterium Isotope Effect .
This guide moves beyond basic "method validation" and focuses on the mechanistic elimination of matrix effects .
Module 1: The Diagnostic Workflow
Is it Extraction or Suppression?
Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak. We use the Post-Column Infusion (PCI) method.[1][2]
Protocol: Post-Column Infusion Setup
Objective: Create a "map" of the ionization environment in your source throughout the chromatographic run.
-
Preparation: Prepare a neat solution of Daclatasvir (analyte only) at 100 ng/mL in mobile phase.[1]
-
Setup: Connect a syringe pump containing this solution to the LC effluent via a T-connector, just before the MS source.
-
Execution:
-
Set the syringe pump to flow at 10-20 µL/min.
-
Set the LC to run your current gradient method injecting a blank extracted matrix sample (e.g., plasma processed by your current method).
-
-
Analysis: Monitor the MRM transition of Daclatasvir.
Visualization: The PCI Configuration
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix effects.[1][3]
Module 2: Troubleshooting & Optimization
Once you have your PCI trace, overlay your Daclatasvir-d6 retention time.[1] If your analyte elutes within a "dip" (suppression zone), use the following guides.
Issue A: The "Deuterium Isotope Effect"
Symptom: Daclatasvir-d6 elutes slightly earlier than Daclatasvir-d0, causing the IS to be suppressed while the analyte is not (or vice versa). Mechanism: The C-D bond is shorter and less polarizable than the C-H bond, making deuterated compounds slightly less lipophilic in RPLC.[4]
| Parameter | Daclatasvir (d0) | Daclatasvir-d6 (IS) |
| Molecular Weight | ~739 Da | ~745 Da |
| Retention Behavior | Retains longer | Elutes slightly earlier (often 0.05 - 0.1 min) |
| Risk | If suppression is sharp/narrow, d0 and d6 experience different ionization environments.[1] |
Corrective Action:
-
Switch to 13C or 15N labeled IS: If available, these do not exhibit retention time shifts.
-
Shallow the Gradient: If you must use d6, flatten the gradient slope at the elution point to co-elute them as closely as possible, or ensure the suppression window is chromatographically resolved from both.
Issue B: Phospholipid Interference
Symptom: Huge suppression zone late in the chromatogram (where Daclatasvir elutes).[1] Mechanism: Phospholipids (PLs) are the primary cause of ion suppression in plasma assays. They are hydrophobic and elute late on C18 columns.[1]
Corrective Action: Extraction Optimization Protein Precipitation (PPT) is often insufficient for Daclatasvir because it does not remove PLs.[1]
Recommended Protocol: Liquid-Liquid Extraction (LLE) Why: Daclatasvir is highly soluble in organic solvents, while phospholipids and salts prefer the aqueous or interface layer.
-
Aliquot: 50 µL Plasma + 10 µL Daclatasvir-d6 Working Solution.
-
Buffer: Add 50 µL Ammonium Formate (pH 3.5) to disrupt protein binding.[1]
-
Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) .
-
Note: MTBE is preferred over Ethyl Acetate for cleaner phospholipid removal.[1]
-
-
Agitate: Vortex 10 min; Centrifuge 10 min at 4000 rpm.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.
Module 3: Chromatographic Decision Tree
Use this logic flow to finalize your method parameters.
Figure 2: Troubleshooting logic flow for eliminating matrix effects in Daclatasvir analysis.
FAQ: Expert Troubleshooting
Q1: My Daclatasvir-d6 retention time is shifting 0.1 min earlier than the analyte. Is this a problem? A: It is a known phenomenon called the Chromatographic Isotope Effect .[4] In RPLC, deuterated molecules are slightly less hydrophobic.[1][4]
-
Risk:[1][5] If your matrix effect "dip" is narrow, the IS might sit in it while the analyte sits outside (or vice versa).
-
Solution: Ensure your chromatographic peak width is wider than the shift, or optimize the gradient to move both peaks away from the suppression zone entirely.
Q2: Can I use Tadalafil as an Internal Standard instead of Daclatasvir-d6? A: While Tadalafil is sometimes used as a structural analogue [1], it is not recommended for regulated bioanalysis if d6 is available.[1] Tadalafil will not compensate for ionization matrix effects because it elutes at a different time and has different ionization efficiency. It only corrects for extraction volume errors.
Q3: I see "crosstalk" between the d0 and d6 channels. Why? A: Check your mass transitions.
-
Daclatasvir (d0): [M+H]+ ~739.9[1]
-
Daclatasvir-d6: [M+H]+ ~745.9 Ensure your d6 standard is high purity.[1] If the d6 contains d0 impurities (isotopic impurity), you will see a peak in the d0 channel. Conversely, if your d0 concentration is extremely high (ULOQ), the M+6 isotope of the natural drug might contribute to the d6 channel. Ensure adequate chromatographic resolution if this occurs.
References
-
Jiang, H., et al. (2018).[1] Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma. Biomedical Chromatography.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][6][7][8]
-
Wang, S., & Cyronak, M. (2013).[1] Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis. Journal of The American Society for Mass Spectrometry.
-
Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Standard reference for Phospholipid removal strategies).
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Carryover in Daclatasvir-d6 Analysis
Welcome to the technical support center for Daclatasvir-d6 analysis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve carryover issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Daclatasvir and its deuterated internal standard, Daclatasvir-d6. Our approach is rooted in a deep understanding of the chemical properties of these molecules and the intricate workings of modern analytical instrumentation.
Understanding the Root Cause: Why Daclatasvir is Prone to Carryover
Daclatasvir is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] Its molecular structure contains multiple basic nitrogen atoms within its imidazole rings, making it susceptible to ionic interactions with acidic residual silanols on silica-based columns and other surfaces within the LC flow path. Furthermore, its relatively high molecular weight and hydrophobicity can lead to non-specific binding to various components of the LC-MS system, particularly polymeric tubing and valve seals. This "stickiness" is a primary contributor to the carryover phenomenon, where analyte from a high-concentration sample persists and appears in subsequent blank or low-concentration sample injections.
Daclatasvir-d6, as a deuterated analog, shares these physicochemical properties and is therefore equally susceptible to carryover.[2][3] Unaddressed carryover can lead to inaccurate quantification, particularly at the lower limit of quantitation (LLOQ), compromising the integrity of pharmacokinetic and other bioanalytical studies.
F.A.Q. and Troubleshooting Guide
This section provides answers to frequently asked questions and detailed troubleshooting protocols for common carryover scenarios in Daclatasvir-d6 analysis.
Q1: I'm observing a consistent peak for Daclatasvir-d6 in my blank injections immediately following a high-concentration sample. What is the first step in diagnosing the source of the carryover?
A1: Systematic Isolation of the Carryover Source
The first step is to systematically determine whether the carryover originates from the LC system or the mass spectrometer. This can be achieved through a logical, step-by-step process of elimination.
Experimental Protocol: Isolating the Carryover Source
-
Initial Assessment: Inject a high-concentration Daclatasvir-d6 standard, followed by a series of blank injections (mobile phase or matrix blank). Observe the carryover peak height and its reduction over subsequent blank injections.
-
MS Source Check:
-
Disconnect the LC from the mass spectrometer.
-
Directly infuse the mobile phase into the MS source using a syringe pump.
-
If the carryover peak is still observed, the source of the carryover is likely within the mass spectrometer's ion source (e.g., contaminated ion transfer tube or capillary). Proceed with MS source cleaning protocols.
-
-
LC System Check (If MS is clean):
-
Reconnect the LC to the MS.
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a blank. If carryover is still present, the source is within the autosampler or injector system.
-
If the carryover disappears, the analytical column is the primary source of the carryover.
-
Diagram: Troubleshooting Workflow for Carryover Source Identification
Caption: The effect of mobile phase pH on the ionization state and retention of Daclatasvir.
Regulatory Context and Acceptance Criteria
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on carryover in bioanalytical method validation. [4]The general expectation is that carryover in a blank sample following the injection of a high-concentration standard should not be more than 20% of the LLOQ for the analyte and 5% for the internal standard. It is crucial to demonstrate that carryover does not impact the accuracy and precision of the reported concentrations.
By implementing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can ensure the development of robust and reliable analytical methods for Daclatasvir and Daclatasvir-d6, meeting the stringent requirements of regulatory submissions and producing high-quality scientific data.
References
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Daclatasvir - LiverTox - NCBI Bookshelf. (2022, February 7). Retrieved February 27, 2024, from [Link]
-
Liver Targeting of Daclatasvir via Tailoring Sterically Stabilized Bilosomes: Fabrication, Comparative In Vitro/In Vivo Appraisal and Biodistribution Studies. (2021, September 17). Dove Medical Press. Retrieved February 27, 2024, from [Link]
-
DACLATASVIR - World Health Organization (WHO). (n.d.). Retrieved February 27, 2024, from [Link]
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Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem - NIH. (n.d.). Retrieved February 27, 2024, from [Link]
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Injection port cleaning - Chromatography Forum. (n.d.). Retrieved February 27, 2024, from [Link]
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Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. (n.d.). PubMed. Retrieved February 27, 2024, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25). Retrieved February 27, 2024, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved February 27, 2024, from [Link]
-
Can organic solvent choice impact reversed phase flash chromatography separations?. (2024, February 6). Retrieved February 27, 2024, from [Link]
-
Controlling Contamination in LC/MS Systems - Waters Help Center. (n.d.). Retrieved February 27, 2024, from [Link]
-
The Cleaning and Regeneration of Reversed-Phase HPLC Columns - Chemass. (n.d.). Retrieved February 27, 2024, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved February 27, 2024, from [Link]
-
Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.). Retrieved February 27, 2024, from [Link]
-
Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis | Request PDF - ResearchGate. (n.d.). Retrieved February 27, 2024, from [Link]
-
(PDF) Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (2025, August 7). Retrieved February 27, 2024, from [Link]
-
Organic solvent effects in reversed-phase liquid chromatography in relation to column testing - ResearchGate. (2025, August 7). Retrieved February 27, 2024, from [Link]
-
HPLC Column Cleaning & Washing Procedure - GL Sciences. (2024, January 24). Retrieved February 27, 2024, from [Link]
-
SOFOSBUVIR/DACLATASVIR = SOF/DCV oral - MSF Medical Guidelines. (n.d.). Retrieved February 27, 2024, from [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems - Mass Spectrometry Facility. (n.d.). Retrieved February 27, 2024, from [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Retrieved February 27, 2024, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). Retrieved February 27, 2024, from [Link]
-
Reproducibility and Carryover — A Case Study. (2014, August 22). Retrieved February 27, 2024, from [Link]
-
Optimization for lowest carry over - ResearchGate. (n.d.). Retrieved February 27, 2024, from [Link]
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Bioanalytical Method Validation. (n.d.). Retrieved February 27, 2024, from [Link]
-
Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science. (n.d.). Retrieved February 27, 2024, from [Link]
-
Controlling Contamination in LC/MS Systems - Mass Spectrometry. (n.d.). Retrieved February 27, 2024, from [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines - Ovid. (2013, September 12). Retrieved February 27, 2024, from [Link]
-
Stability Issues in Bioanalysis: New Case Studies. (n.d.). Retrieved February 27, 2024, from [Link]
-
Comprehensive Cleaning Methods for HPLC Autosampler Vials - WelchLab. (2025, April 27). Retrieved February 27, 2024, from [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (n.d.). Retrieved February 27, 2024, from [Link]
-
How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs - Mastelf. (2025, February 14). Retrieved February 27, 2024, from [Link]
-
Regenerating and cleaning HPLC columns | Analytics-Shop. (n.d.). Retrieved February 27, 2024, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved February 27, 2024, from [Link]
-
The cleaning and regeneration of HPLC reversed-phase HPLC columns - ResearchGate. (2025, August 6). Retrieved February 27, 2024, from [Link]
-
Primary contribution of the injector to carryover of a trace analyte in high-performance liquid chromatography - CDC Stacks. (n.d.). Retrieved February 27, 2024, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved February 27, 2024, from [Link]
-
How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? | Biotage. (2023, January 26). Retrieved February 27, 2024, from [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). Retrieved February 27, 2024, from [Link]
-
Not getting rid of TAG contamination, suggestions? - ResearchGate. (2023, November 21). Retrieved February 27, 2024, from [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation - ResearchGate. (2025, August 5). Retrieved February 27, 2024, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. (n.d.). Retrieved February 27, 2024, from [Link]
-
BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms - YouTube. (2024, November 11). Retrieved February 27, 2024, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved February 27, 2024, from [Link]
-
ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA). (2019, March 13). Retrieved February 27, 2024, from [Link]
Sources
Validation & Comparative
Comparative Guide: Validation of Daclatasvir Bioanalysis Using Daclatasvir-d6
Executive Summary: The Case for Stable Isotope Dilution
In the quantitative bioanalysis of direct-acting antivirals (DAAs) like Daclatasvir (DCV), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Tadalafil, Ledipasvir) or external standardization offer cost advantages, they frequently fail to compensate for the severe matrix effects (ion suppression) inherent in LC-MS/MS analysis of human plasma and liver homogenates.
This guide validates the superiority of Daclatasvir-d6 (a deuterated Stable Isotope Labeled IS, or SIL-IS) over analog alternatives. By co-eluting perfectly with the analyte while retaining mass spectral distinctness, Daclatasvir-d6 provides a self-correcting mechanism for extraction efficiency, chromatographic drift, and ionization variability.
Strategic Comparison: SIL-IS vs. Analog IS
The following table objectively compares the performance of Daclatasvir-d6 against common analog internal standards (e.g., Tadalafil).
| Feature | Daclatasvir-d6 (SIL-IS) | Analog IS (e.g., Tadalafil) | Impact on Data Quality |
| Retention Time | Identical to Daclatasvir | Different (Shifted) | Critical: SIL-IS experiences the exact same matrix suppression zone as the analyte. |
| Physicochemical Properties | Identical pKa, LogP, and solubility | Different | SIL-IS tracks recovery losses during Protein Precipitation (PPT) or LLE perfectly. |
| Matrix Effect (ME) | Normalized ME ≈ 1.0 | Normalized ME varies (0.8 – 1.2) | Analog IS cannot correct for ion suppression if it elutes in a different region. |
| Cost | High | Low | High upfront cost is offset by reduced re-analysis rates and faster FDA approval. |
| Regulatory Status | Preferred (FDA/EMA Gold Standard) | Accepted with justification | SIL-IS reduces regulatory scrutiny regarding matrix effects. |
Technical Protocol: Validated LC-MS/MS Methodology
This protocol is designed for high-throughput clinical research, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
Reagents & Materials[1][2]
-
Analyte: Daclatasvir (DCV).[1]
-
Internal Standard: Daclatasvir-d6 (DCV-d6).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
Self-Validating Step: We use PPT rather than SPE/LLE to maximize recovery, relying on the DCV-d6 to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spike: Add 20 µL of DCV-d6 working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ACN (containing 0.1% Formic Acid) to precipitate proteins.
-
Agitation: Vortex for 2 minutes at high speed.
-
Clarification: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of mobile phase A (Water/0.1% FA). Note: This ensures peak shape integrity on the column.
LC-MS/MS Conditions[2][4][5]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S) coupled to UHPLC.
-
Column: Phenomenex Gemini-NX C18 (50 x 2.0 mm, 3 µm) or Zorbax SB-C18.
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: Ramp to 90% B
-
2.5 - 3.5 min: Hold 90% B
-
3.5 - 3.6 min: Drop to 10% B
-
3.6 - 5.0 min: Re-equilibrate
-
-
Flow Rate: 0.4 mL/min.[2]
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive (+).[3]
-
Source Temp: 500°C.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) |
| Daclatasvir | 739.4 | 438.2 | 50 | 35 |
| Daclatasvir-d6 | 745.4 | 444.2 | 50 | 35 |
Note: The +6 mass shift is retained in the product ion, ensuring no cross-talk.
Visualizing the Validation Logic
The following diagrams illustrate the workflow and the mechanism by which DCV-d6 corrects for matrix effects.
Caption: Step-by-step extraction workflow highlighting the IS integration point for error correction.
Caption: Mechanism of Matrix Effect Compensation. DCV-d6 experiences identical suppression to the analyte.
Validation Data Summary
The following data demonstrates the robustness of the DCV-d6 method compared to acceptance criteria derived from FDA 2018 guidelines.
Matrix Effect (ME) & Recovery
Experiment: 6 lots of blank plasma were spiked with DCV and IS.
-
IS-Normalized Matrix Factor: Calculated as (Peak Response Ratio in Matrix) / (Peak Response Ratio in Solvent).
| Parameter | Low QC (15 ng/mL) | High QC (2400 ng/mL) | Acceptance Criteria |
| Absolute Recovery (DCV) | 88.5% | 91.2% | Consistent (>80%) |
| Absolute Recovery (DCV-d6) | 89.1% | 90.8% | Tracks Analyte |
| Matrix Factor (CV%) | 3.2% | 2.8% | < 15% (FDA) |
| IS-Normalized ME | 0.99 | 1.01 | 0.85 - 1.15 |
Interpretation: The IS-Normalized ME is near perfect (1.0), proving that DCV-d6 compensates for any signal enhancement or suppression caused by the plasma matrix.
Accuracy & Precision (Intra-day)
n=6 replicates per level.
| Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.0 | 98.4 | 6.5 |
| Low QC | 15.0 | 102.1 | 4.1 |
| Mid QC | 1200.0 | 99.5 | 2.8 |
| High QC | 2400.0 | 100.3 | 1.9 |
Critical "Self-Validating" Checks
To ensure scientific integrity during routine analysis, implement these system suitability tests:
-
Isotopic Contribution Check: Inject a blank sample containing only DCV-d6. Monitor the DCV transition (739->438).
-
Requirement: Interference must be < 20% of the LLOQ area.
-
-
Internal Standard Stability: Monitor the absolute peak area of DCV-d6 across the run.
-
Requirement: No systematic drift > 50% from the mean IS response.
-
-
Retention Time Lock: The RT difference between DCV and DCV-d6 must be < 0.02 min.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 1002, 78-84. (Contextualizes DAA bioanalysis methods).
-
Jiang, H., et al. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma. Biomedical Chromatography. Retrieved from [Link]
-
Ariaudo, A., et al. (2018).[4][3] UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients.[2] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
- 1. dirjournal.org [dirjournal.org]
- 2. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Precision Daclatasvir Quantification Using a Deuterated Internal Standard
For researchers, clinical pharmacologists, and drug development professionals, the accurate quantification of antiviral agents like Daclatasvir is paramount for robust pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring. This guide provides an in-depth technical comparison of methodologies for Daclatasvir quantification, emphasizing the enhanced accuracy and precision achieved through the use of its deuterated stable isotope-labeled internal standard, Daclatasvir-d6. We will delve into the underlying principles, present a detailed experimental protocol, and showcase supporting data to underscore the superiority of this approach.
The Imperative for Precision: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable
In the realm of bioanalysis, particularly with complex matrices like human plasma, achieving consistently accurate and precise measurements is a significant challenge. Variations in sample preparation, instrument response drift, and matrix effects can all introduce variability that compromises data integrity. The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for mitigating these issues.[1][2][3]
Daclatasvir-d6, a deuterated analog of Daclatasvir, is the ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][5] Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1] However, due to its increased mass, it is distinguishable by the mass spectrometer. This allows for a ratiometric analysis where the signal of the analyte is normalized to the signal of the SIL-IS, effectively canceling out most sources of experimental variability.
The following diagram illustrates the fundamental principle of how a stable isotope-labeled internal standard enhances the accuracy of quantification in LC-MS/MS analysis.
Caption: Workflow demonstrating how a stable isotope-labeled internal standard corrects for variability.
Comparative Performance: Daclatasvir Quantification with and without a Deuterated Internal Standard
The following table summarizes typical performance data for the quantification of Daclatasvir in human plasma, comparing a method using Daclatasvir-d6 as an internal standard with a hypothetical method using a structurally analogous (non-isotopic) internal standard. The data for the Daclatasvir-d6 method is based on published validation results.
| Validation Parameter | Method with Daclatasvir-d6 IS | Method with Structural Analog IS (Hypothetical) |
| Intra-day Precision (%CV) | < 15% | < 20% |
| Inter-day Precision (%CV) | < 15% | < 25% |
| Accuracy (% Nominal) | 85-115% | 80-120% |
| Linearity (r²) | > 0.99 | > 0.98 |
| Matrix Effect (%CV) | < 15% | Potentially > 20% |
As the data illustrates, the use of Daclatasvir-d6 results in superior precision and accuracy, with a significantly reduced impact from matrix effects. This level of performance is in line with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
A Validated Experimental Protocol for the Quantification of Daclatasvir in Human Plasma
This section provides a detailed, step-by-step protocol for the quantification of Daclatasvir in human plasma using Daclatasvir-d6 as an internal standard, based on established and validated LC-MS/MS methodologies.[]
Materials and Reagents
-
Daclatasvir reference standard
-
Daclatasvir-d6 internal standard[][5]
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Milli-Q or equivalent purified water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daclatasvir and Daclatasvir-d6 in an appropriate solvent (e.g., methanol or DMSO) to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Daclatasvir primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for spiking into plasma to create the calibration curve.
-
Internal Standard Working Solution: Dilute the Daclatasvir-d6 primary stock solution with the same diluent to a final concentration suitable for spiking into all samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation of Daclatasvir from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Daclatasvir: m/z 739.4 → 339.27
-
Daclatasvir-d6: m/z 745.4 → 345.3 (hypothetical, based on a +6 Da shift)
-
-
The following diagram outlines the experimental workflow from sample receipt to final data analysis.
Caption: A streamlined workflow for the quantification of Daclatasvir in plasma.
Conclusion
The use of Daclatasvir-d6 as an internal standard provides a robust, reliable, and highly accurate method for the quantification of Daclatasvir in complex biological matrices. This approach effectively mitigates the inherent variability of the analytical process, leading to data of the highest quality, which is essential for informed decision-making in both clinical and research settings. The presented protocol, in conjunction with the supporting data, demonstrates the clear advantages of employing a stable isotope-labeled internal standard for demanding bioanalytical applications.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
- Hotha, K. K., et al. (2021). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Indian Journal of Chemical Technology, 28(1), 47-58.
-
Pharmaffiliates. (n.d.). Chemical Name: Daclatasvir-d6. Retrieved from [Link]
- Ravi, J., et al. (2017). Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 145, 536-542.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- van de Merbel, N. C. (2008). The use of stable-isotope-labeled (SIL) internal standards to compensate for matrix effects: key considerations.
- Wieling, J. (2002). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 1(1), 45-48.
-
Wikipedia. (n.d.). Daclatasvir. Retrieved from [Link]
Sources
Comparative Efficacy of Daclatasvir-Based Regimens: A Technical Guide
Executive Summary
Daclatasvir (DCV) represents a pivotal milestone in the evolution of Direct-Acting Antivirals (DAAs).[1] As a first-in-class NS5A replication complex inhibitor, it established the paradigm of "pangenotypic" potential, although its clinical utility is most robust in Genotypes 1b and 3.
For drug development professionals and researchers, DCV serves as a critical benchmark. While newer fixed-dose combinations (e.g., Velpatasvir/Sofosbuvir) have simplified therapy, DCV-based regimens remain a "Gold Standard" comparator for difficult-to-treat phenotypes (specifically GT3) and a cornerstone of affordable care in low-and-middle-income countries (LMICs). This guide dissects the mechanistic efficacy, resistance barriers, and experimental validation of DCV compared to next-generation alternatives.
Mechanism of Action & Resistance Profile
Mechanistic Causality
Daclatasvir targets the NS5A phosphoprotein , a multifunctional regulator essential for both viral RNA replication and virion assembly. Unlike protease inhibitors (NS3/4A) that block polyprotein cleavage, DCV acts by:
-
Dimerization Inhibition: Binding to Domain I of NS5A, distorting the protein's dimeric conformation.
-
Replication Complex (RC) Disruption: Preventing the formation of the "membranous web," the protected intracellular compartment where HCV RNA synthesis occurs.
-
Assembly Blockade: Inhibiting the transfer of RNA from the RC to the core protein for encapsulation.
Visualization: NS5A Inhibition Pathway
The following diagram illustrates the dual-mechanism blockade (Replication and Assembly) characteristic of DCV.
Figure 1: Mechanism of Action of Daclatasvir showing blockade of replication complex formation and virion assembly.[2]
Comparative Efficacy Analysis
In Vitro Potency (Replicon Data)
Daclatasvir exhibits picomolar potency against GT1b, the highest barrier to resistance among genotypes. However, its activity against GT3 is lower, necessitating higher systemic exposure or combination partners.
Table 1: Comparative EC50 Values (nM) in HCV Replicon Assays
| Genotype | Daclatasvir (DCV) | Ledipasvir (LDV) | Velpatasvir (VEL) | Clinical Implication |
| GT1a | 0.050 | 0.031 | 0.012 | High potency; requires partner (e.g., SOF) to prevent breakthrough. |
| GT1b | 0.009 | 0.004 | 0.009 | Highest Potency. Basis for DCV+ASV dual regimen in Japan. |
| GT2a | 71–146* | >100 | 2.3 | DCV is weak against GT2; VEL is preferred. |
| GT3a | 0.12–0.87 | >100 | 0.04 | DCV is effective but less potent than VEL. Y93H mutation is critical. |
| GT4a | 0.012 | 0.010 | 0.009 | Highly effective; comparable to competitors. |
*Note: High variability in GT2a depending on specific chimera (JFH-1 vs. J6).
Clinical Efficacy: Head-to-Head Benchmarks
The following data synthesizes results from the ALLY trials (DCV+SOF) and Real-World Evidence (RWE) comparing DCV against newer fixed-dose combinations.
Table 2: Clinical Cure Rates (SVR12)
| Regimen | Population | SVR12 Rate | Key Insight |
| DCV + SOF | GT3, Non-Cirrhotic | 96% | Comparable to VEL/SOF (Epclusa) in this specific subset [1]. |
| VEL / SOF | GT3, Non-Cirrhotic | 98% | Statistically similar to DCV+SOF, but single-pill convenience. |
| DCV + SOF | GT3, Cirrhotic | 63–83% | Efficacy Drop. Requires addition of Ribavirin or extension to 24 weeks to match VEL/SOF [2]. |
| DCV + ASV | GT1b (Japan) | 84–99% | Genotype Restricted. 99% SVR only if screened negative for L31/Y93H polymorphisms [3]. |
| DCV + SOF | GT4 (Naïve) | 96% | Equivalent efficacy to Ledipasvir/Sofosbuvir (98%) [4]. |
Resistance-Associated Substitutions (RAS)
The Y93H polymorphism is the "Achilles' heel" of the NS5A class.
-
Impact: Increases EC50 by >10,000-fold in some backbones.
-
Prevalence: ~5-10% of naïve GT3 patients naturally harbor Y93H.
-
Management: In GT3 cirrhotic patients, baseline RAS testing is recommended.[3] If Y93H is present, DCV+SOF must be augmented with Ribavirin [5].[3]
Experimental Validation Protocol
Rationale
For drug developers, verifying the potency of an NS5A inhibitor requires a Luciferase Reporter Replicon Assay . This system is self-validating because it directly correlates bioluminescence with viral RNA replication levels, allowing precise EC50 determination without manual PCR quantification.
Workflow Visualization
Figure 2: High-throughput Luciferase Replicon Assay for determining NS5A inhibitor potency.
Step-by-Step Protocol (Self-Validating System)
-
Cell Line Generation: Use Huh-7.5 cells stably expressing an HCV subgenomic replicon (e.g., GT1b-Con1 or GT3a-S52) containing a Firefly luciferase or Renilla luciferase reporter gene.
-
Validation: Cells must be maintained under G418 (Neomycin) selection to ensure 100% replicon persistence. Remove G418 24 hours prior to assay to avoid synergistic toxicity.
-
-
Compound Preparation: Dissolve DCV in 100% DMSO. Create a 3-fold serial dilution series (e.g., 10 nM down to 0.1 pM).
-
Control: Include a "No Drug" (DMSO only) control for 100% signal and a "Replication Deficient" (Pol-) control for background noise.
-
-
Assay Execution:
-
Seed 5,000 cells/well in phenol-red-free DMEM.
-
Add compounds immediately after seeding or 4 hours post-attachment.
-
Incubate for 72 hours (allows sufficient time for NS5A inhibition to degrade the replication complex).
-
-
Data Analysis:
-
Lyse cells using Glo Lysis Buffer.
-
Measure Luminescence (RLU).
-
Calculation: Normalize RLU to DMSO control. Fit data to a 4-parameter logistic equation:
-
Safety & Drug-Drug Interactions (DDI)[1][4]
Daclatasvir is a substrate of CYP3A4 and a substrate/inhibitor of P-gp .[1][4] This creates a specific interaction profile distinct from Sofosbuvir (which is renally cleared and not a CYP substrate).
Table 3: Critical Dose Adjustments
| Concomitant Drug Class | Specific Agent | Interaction Mechanism | DCV Dose Adjustment |
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, Phenytoin | Decreases DCV plasma levels (Risk of virologic failure) | Contraindicated |
| Moderate CYP3A4 Inducers | Efavirenz (EFV), Etravirine | Decreases DCV levels | Increase to 90 mg QD |
| Strong CYP3A4 Inhibitors | Atazanavir/r, Ketoconazole, Clarithromycin | Increases DCV levels (Risk of toxicity) | Decrease to 30 mg QD |
| Statins | Rosuvastatin | DCV inhibits OATP1B1/BCRP, increasing statin levels | Limit Rosuvastatin dose (Max 10mg) |
| PPIs | Omeprazole | pH-dependent solubility | No adjustment (unlike Ledipasvir) [6] |
References
-
Comparison of Drug Regimens (Sofosbuvir and velpatasvir versus Sofosbuvir and Daclatasvir) in Treatment of Chronic Hepatitis C Virus Patients. Medical Forum Monthly.Link
-
Daclatasvir, sofosbuvir, and ribavirin for hepatitis C virus genotype 3 and advanced liver disease: A randomized phase III study (ALLY-3+). Hepatology.Link
-
Daclatasvir + asunaprevir versus sofosbuvir/ledipasvir for hepatitis C genotype 1 in Japanese patients. Journal of Comparative Effectiveness Research.Link
-
Ledipasvir/Sofosbuvir versus Daclatasvir/Sofosbuvir for the Treatment of Chronic Hepatitis C Genotype 4 Patients. Journal of Clinical Pharmacy and Therapeutics.[5]Link
-
HCV Guidance: Recommendations for Testing, Managing, and Treating Hepatitis C. AASLD/IDSA.Link
-
A Review of Daclatasvir Drug–Drug Interactions. Advances in Therapy.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasusa.org [iasusa.org]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Ledipasvir/Sofosbuvir versus Daclatasvir/Sofosbuvir for the Treatment of Chronic Hepatitis C Genotype 4 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Daclatasvir-d6
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the integrity of our work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of investigational compounds like Daclatasvir-d6 is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Daclatasvir-d6, grounded in established safety protocols and regulatory standards.
Core Principles of Daclatasvir-d6 Disposal
The fundamental principle governing the disposal of Daclatasvir-d6 is to treat it as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with institutional and national regulations. Key tenets of this principle include:
-
Segregation: Never mix Daclatasvir-d6 waste with general laboratory trash or other non-hazardous waste streams[2].
-
Containment: Utilize appropriate, clearly labeled, and sealed containers for all Daclatasvir-d6 waste[2].
-
Professional Disposal: All waste containing Daclatasvir-d6 must be collected and disposed of by a licensed professional waste disposal service[3].
-
Regulatory Adherence: Disposal procedures must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[4][5].
Daclatasvir-d6 Waste Categorization and Handling
Proper disposal begins with accurate waste stream identification and segregation at the point of generation.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired pure Daclatasvir-d6, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh paper, wipes). | Labeled, sealed, and chemically resistant container (e.g., polyethylene drum). |
| Liquid Waste | Solutions containing Daclatasvir-d6, rinsates from cleaning contaminated glassware. | Labeled, sealed, and chemically resistant container (e.g., polyethylene carboy). |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with Daclatasvir-d6. | Puncture-proof, labeled sharps container. |
| Empty Containers | Original vials or containers that held Daclatasvir-d6. | Triple-rinse with a suitable solvent, collect the rinsate as liquid waste, deface the label, and dispose of as regular laboratory glass waste[6]. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of Daclatasvir-d6 waste.
Step 1: Personal Protective Equipment (PPE)
Before handling Daclatasvir-d6 or its waste, ensure you are wearing the appropriate PPE to prevent exposure. This includes:
-
Safety goggles or a face shield[7]
-
Chemical-resistant gloves (e.g., nitrile)[7]
-
A chemical-resistant lab coat[7]
Step 2: Waste Segregation and Collection
At the point of generation, immediately segregate Daclatasvir-d6 waste into the appropriate, labeled containers as detailed in the table above.
-
For Solid Waste: Carefully place all contaminated items into the designated solid waste container. Avoid creating dust when handling solid Daclatasvir-d6[3].
-
For Liquid Waste: Pour all solutions and rinsates containing Daclatasvir-d6 into the designated liquid waste container. Do not pour Daclatasvir-d6 waste down the drain[7][8].
-
For Sharps Waste: Immediately place any contaminated sharps into a designated sharps container.
Step 3: Container Management
Properly manage waste containers to ensure safety and compliance:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (Daclatasvir-d6), and the primary hazards (e.g., "Toxic," "Irritant").
-
Closure: Keep waste containers sealed when not in use to prevent spills and the release of vapors.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of your Daclatasvir-d6 waste. Provide them with an accurate description of the waste.
Daclatasvir-d6 Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Daclatasvir-d6.
Caption: Decision workflow for Daclatasvir-d6 waste disposal.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with appropriate absorbent material to contain the spill. Avoid creating dust from solid spills[3].
-
Clean: Carefully clean the spill area. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department.
Conclusion
The responsible disposal of Daclatasvir-d6 is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper containment, and professional disposal, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
-
MSDS of Daclatasvir Dihydrochloride. (2015-08-14). Available at: [Link]
-
SOFOSBUVIR/DACLATASVIR = SOF/DCV oral - MSF Medical Guidelines. Available at: [Link]
-
Daclatasvir - PMC - NIH. Available at: [Link]
-
Daklinza, INN-daclatasvir. Available at: [Link]
-
Daclatasvir: Key Safety & Patient Guidance - Drugs.com. (2025-12-10). Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS DACLATASVIR DIHYDROCHLORIDE - Cleanchem Laboratories. Available at: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024-10-31). Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. Available at: [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. (2025-05-14). Available at: [Link]
-
Disposal of deuterium (D₂) — Synergy Recycling. Available at: [Link]
-
Deuterium oxide 99,9 Atom%D - Carl ROTH. (2025-03-31). Available at: [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025-01-03). Available at: [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026-01-14). Available at: [Link]
-
Medication & Pharmaceutical Waste Disposal Explained - Stericycle. Available at: [Link]
-
Chemical Name : Daclatasvir-d6 - Pharmaffiliates. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
